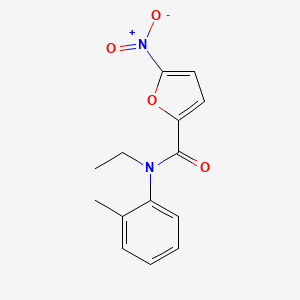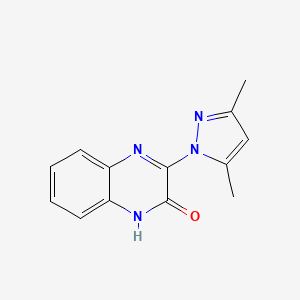![molecular formula C12H14N4S B5702499 1-Amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione](/img/structure/B5702499.png)
1-Amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to an isoquinoline ring. The presence of an amino group at position 1, a methyl group at position 5, and a thione group at position 6 further distinguishes this compound. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrimidine derivatives with isoquinoline derivatives in the presence of a suitable catalyst can lead to the formation of the desired compound. Reaction conditions such as temperature, solvent, and reaction time are crucial for optimizing the yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
1-Amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or thione groups, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while nucleophilic substitution at the amino group can introduce alkyl or acyl groups .
Scientific Research Applications
1-Amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: This compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is often used in biological assays to study its effects on various cell lines and microorganisms.
Medicine: Due to its potential therapeutic properties, this compound is investigated for its use in drug development. It may serve as a lead compound for the design of new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases and DNA topoisomerases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
1-Amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms and substituents.
Pyrimido[1,6-a]pyrimidines: These heterocycles have a different fusion pattern and are known for their privileged biological activities, including antibacterial, antiviral, and anticancer properties.
Thioxopyrimidines: These compounds contain a thione group similar to this compound and are studied for their diverse biological activities, such as antioxidant and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-16-11-9(10(13)14-6-15-11)7-4-2-3-5-8(7)12(16)17/h6H,2-5H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZNHVPWPLQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C3=C(C1=S)CCCC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE](/img/structure/B5702418.png)
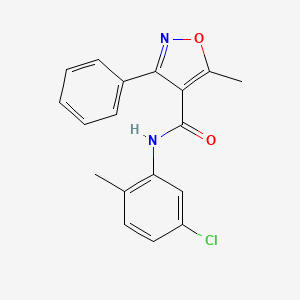
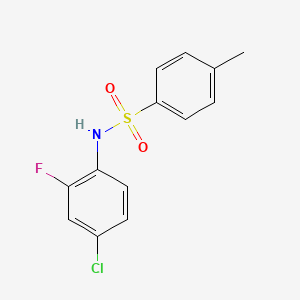
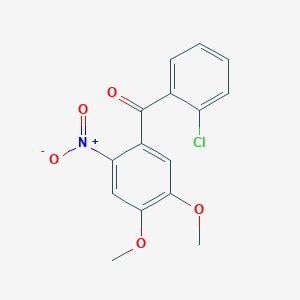
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)
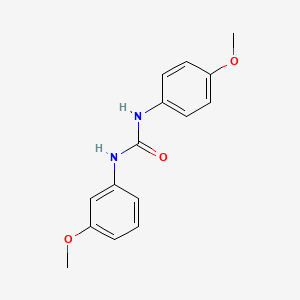
![2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B5702464.png)
![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
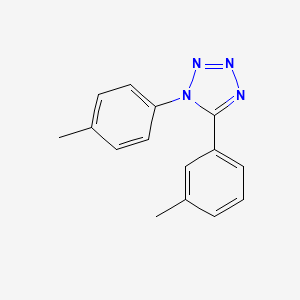
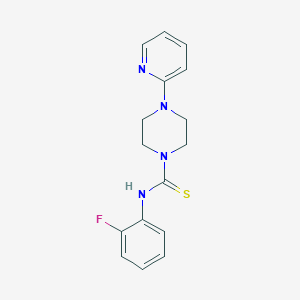
![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5702491.png)
